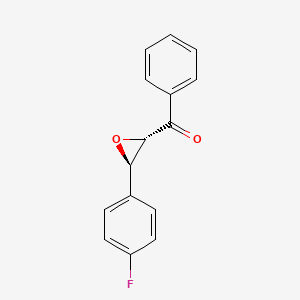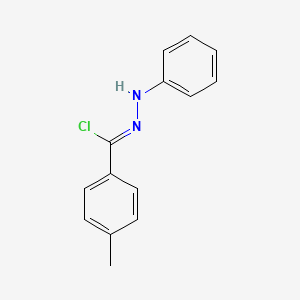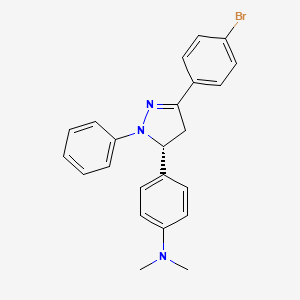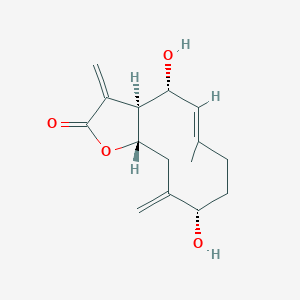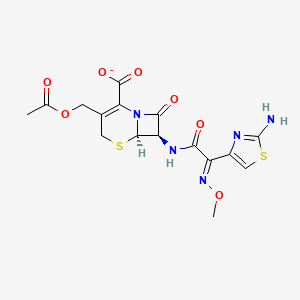![molecular formula C22H22N6 B1240601 1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1240601.png)
1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine is a member of piperazines.
Scientific Research Applications
Antiviral Activity
1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine, a pyrazolo[3,4-d]pyrimidine derivative, has shown significant antiviral activity, particularly against human enteroviruses like coxsackieviruses. It has demonstrated high effectiveness in inhibiting enterovirus replication at nanomolar concentrations, highlighting its potential as an antiviral agent. The antiviral activity is influenced by structural features, such as the phenyl group and the hydrophobic diarylmethyl group at the piperazine, and certain derivatives exhibit high activity against specific viruses with minimal cytotoxic effects (Chern et al., 2004).
Structural Analysis
The structure and bonding patterns of various pyrazolo[3,4-d]pyrimidine derivatives have been analyzed, revealing interesting insights into their crystalline forms and hydrogen bonding. This analysis is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Trilleras et al., 2008).
Synthesis Techniques
Research into the synthesis methods of pyrazolo[3,4-d]pyrimidines has been ongoing, with various techniques developed to create these compounds. These methods are essential for producing these chemicals for further study and potential applications (Schmidt & Druey, 1956).
Imaging and Diagnostic Applications
Some pyrazolo[3,4-d]pyrimidine derivatives have been explored for their use in medical imaging, particularly in PET scans for mapping specific receptors in the brain. This application demonstrates the potential of these compounds in diagnostics and neuroscientific research (Zhou et al., 2014).
Anticancer Activity
Certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer properties. For instance, specific compounds have demonstrated significant inhibitory activity against human breast adenocarcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).
Antibacterial Properties
Research has also shown that pyrazolo[3,4-d]pyrimidine derivatives can have substantial antibacterial effects. Their efficacy against a range of pathogenic bacteria highlights their potential as antibacterial agents (Beyzaei et al., 2017).
properties
Product Name |
1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine |
|---|---|
Molecular Formula |
C22H22N6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H22N6/c1-3-7-18(8-4-1)16-28-22-20(15-25-28)21(23-17-24-22)27-13-11-26(12-14-27)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
InChI Key |
OBNJYHVKQLPHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)



![4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine](/img/structure/B1240524.png)
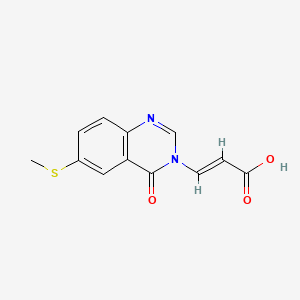
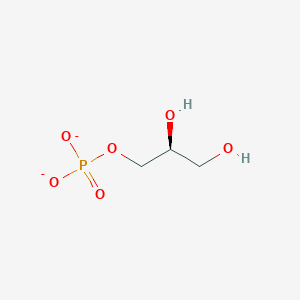
![2-[3-(2-Oxo-1-pyrrolidinyl)propyliminomethyl]indene-1,3-dione](/img/structure/B1240528.png)
![4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1240530.png)
